

On-Surface Synthesis of Boroxine-Based Molecules: Application Notes and Protocols

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Compound of Interest

Compound Name: *Boroxine*

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This document provides detailed application notes and protocols for the on-surface synthesis of **boroxine**-based molecules, a versatile method for creating functionalized surfaces and two-dimensional covalent organic frameworks (2D-COFs). The protocols are based on established methodologies and are intended to guide researchers in the successful fabrication and characterization of these promising molecular architectures.

Introduction

On-surface synthesis offers a bottom-up approach to construct atomically precise molecular structures directly on a substrate.^[1] The condensation of boronic acid precursors is a particularly robust and facile method for forming **boroxine** rings—six-membered rings of alternating boron and oxygen atoms.^[1] This reaction can be utilized to create discrete **boroxine**-containing molecules or extended 2D covalent organic frameworks (COFs) with tunable chemical and morphological properties.^{[1][2]} These structures are of significant interest for applications in molecular electronics, sensing, and catalysis.^[1]

The synthesis typically involves the sublimation of boronic acid precursors onto a clean, atomically flat surface under ultra-high vacuum (UHV) conditions. Subsequent thermal annealing promotes the dehydration and condensation of the precursors into the desired **boroxine** structures. The process can be monitored and the final products characterized using a suite of surface-sensitive techniques, including scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS).

Experimental Protocols

Substrate Preparation

A clean and well-ordered substrate is crucial for successful on-surface synthesis. The following protocol is for the preparation of an Au(111) single crystal, a commonly used substrate.

Protocol 2.1: Au(111) Substrate Cleaning

- **Sputtering:** The Au(111) single crystal is cleaned by cycles of Ar⁺ sputtering. This process removes surface contaminants.
- **Annealing:** Following sputtering, the crystal is annealed to a temperature of approximately 750 K.^[3] This step restores the crystalline order of the surface, leading to the characteristic herringbone reconstruction of Au(111).^[4]
- **Verification:** The cleanliness and order of the surface should be verified by STM or other appropriate surface characterization techniques before molecular deposition.

On-Surface Synthesis of Triphenylboroxine (TPB) on Au(111)

This protocol describes the synthesis of a discrete **boroxine**-containing molecule, triphenyl**boroxine** (TPB), from a phenylboronic acid (PBA) precursor.

Protocol 2.2: Synthesis of TPB on Au(111)

- **Precursor Preparation:** Phenylboronic acid (PBA) is placed in a suitable evaporator (e.g., a Knudsen cell). The precursor should be thoroughly outgassed to remove volatile impurities before deposition.
- **Deposition:** The PBA precursor is sublimated from the evaporator onto the clean Au(111) substrate held at a temperature that allows for surface diffusion and reaction. Deposition at a substrate temperature of approximately 330 K has been shown to be effective for the formation of trinaphthyl**boroxine**, a similar molecule.^[3]
- **Condensation Reaction:** Upon adsorption on the Au(111) surface, three PBA molecules undergo a self-condensation reaction to form one TPB molecule, releasing three molecules

of water as a byproduct.[5] This process occurs spontaneously on the surface.[5]

- Annealing (Optional): Gentle annealing of the sample may be performed to promote long-range ordering of the synthesized TPB molecules.
- Characterization: The resulting TPB molecules on the Au(111) surface are then characterized in-situ using STM and XPS.

On-Surface Synthesis of a 2D Boroxine-Based Covalent Organic Framework (COF)

This protocol outlines the synthesis of an extended 2D **boroxine** COF from a precursor with multiple boronic acid groups.

Protocol 2.3: Synthesis of a 2D **Boroxine** COF on Au(111)

- Precursor Selection: Choose a precursor molecule with at least two boronic acid groups to enable the formation of an extended network. For example, 3,5,3',5'-tetrakis(dihydroxyboryl)dibenzo[g,p]chrysene (THDB) can be used.[6]
- Precursor Deposition: Sublimate the precursor onto the clean Au(111) substrate. The substrate temperature during deposition is a critical parameter. For THDB on Au(111), deposition with the sample held in the range of 300-450 K leads to the formation of a monolayer.[7]
- Polymerization: The condensation reaction between the boronic acid groups of adjacent precursor molecules leads to the formation of **boroxine** linkages, resulting in a 2D COF. The water byproduct is typically pumped away in UHV, which can make the reaction irreversible and potentially lead to a lower degree of crystallinity.[4][6]
- Dynamic Covalent Chemistry (Optional for improved crystallinity): To improve the crystallinity of the COF, dynamic covalent chemistry can be employed.[6] This involves introducing a controlled partial pressure of water vapor during or after the synthesis. The presence of water allows for the reversible formation of **boroxine** bonds, enabling error correction and the formation of a more ordered, thermodynamically stable framework.[4][6] For a **boroxine** framework on Au(111) at 393 K, a water partial pressure of approximately 0.5 mbar is needed to shift the equilibrium towards the monomers.[4]

- Characterization: Characterize the morphology and chemical nature of the synthesized 2D COF using STM and XPS.

Data Presentation

Precursor Molecules and Substrates

Precursor Molecule	Abbreviation	Substrate(s)	Resulting Structure	Reference(s)
Phenylboronic Acid	PBA	Au(111)	Triphenylboroxine (TPB)	[5]
Naphthyl-boronic Acid	NBA	Au(111)	Trinaphthylboroxine (TNB)	[1][3]
10-bromoanthracene-9-boronic acid	BABA	Ag(001), Ag(111)	Chiral organometallic oligomers	[8]
3,5,3',5'-tetrakis(dihydroxyboryl)dibenzo[g,p]chrysene	THDB	Au(111)	2D Boroxine COF	[6][7]
1,3,5-tris(4-aminophenyl)benzene and formylphenylboronic acid	TAPB	HOPG	Imine-boroxine hybrid COF	[2][9]

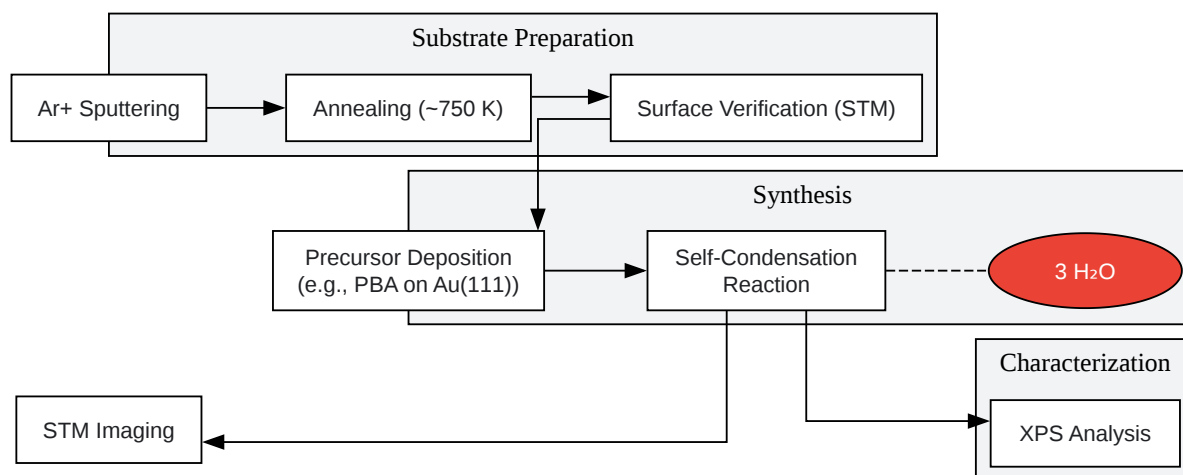
XPS Core Level Binding Energies

The following table summarizes typical B 1s and O 1s core level binding energies observed for **boroxine**-based structures on Au(111). These values can be used as a reference for confirming the formation of **boroxine** rings.

System	Core Level	Binding Energy (eV)	Reference(s)
Trinaphthylboroxine (TNB) on Au(111)	B 1s	~193	[1]
2D Boroxine COF on Au(111)	B 1s	192.6	[7]
Triphenylboroxine (TPB) on Au(111)	B 1s	191.2	[7]

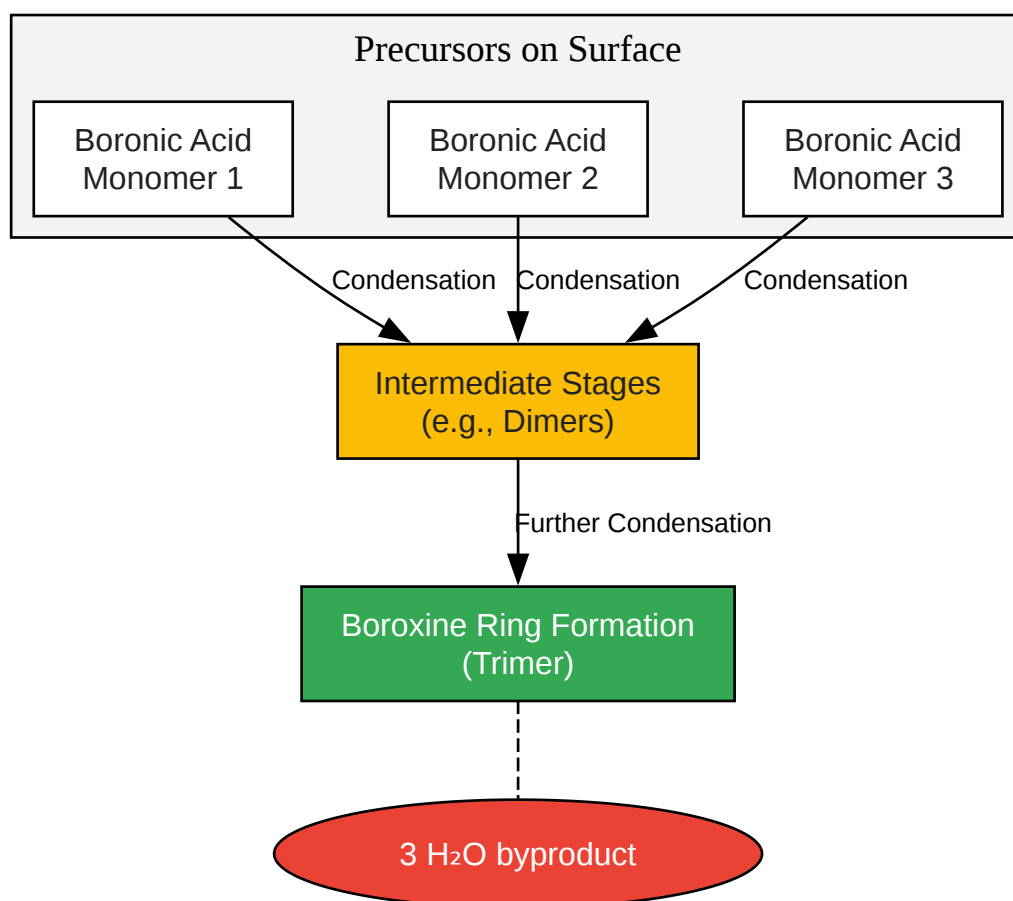
Note: Binding energies can be influenced by the specific molecular environment and the interaction with the substrate. The Au 4f7/2 peak at 84.0 eV is often used as a reference for energy calibration.[5]

Visualizations



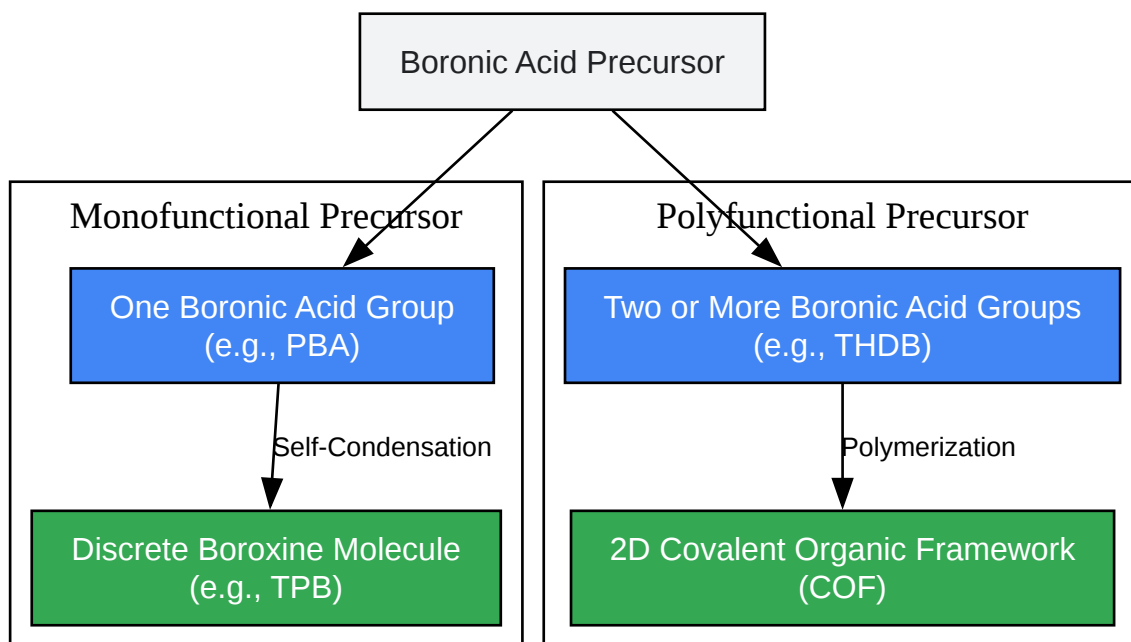
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Caption: Workflow for the on-surface synthesis of **boroxine**-based molecules.



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Caption: Reaction pathway for **boroxine** formation from boronic acid precursors.



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Caption: Precursor functionality determines the final molecular architecture.

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